(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring attached to a pyridine ring, with a boronic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide will yield a biaryl compound, while oxidation reactions will yield boronic esters or anhydrides .
Scientific Research Applications
Chemistry
In chemistry, (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine
Its ability to form stable complexes with various biomolecules makes it a useful tool for studying biological processes and developing new therapeutic agents .
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it a valuable component in the development of new technologies .
Mechanism of Action
The mechanism of action of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid include:
- 4-(1H-Pyrazol-1-yl)phenylboronic acid
- 2-(1H-Pyrazol-1-yl)phenylboronic acid
- 4-(1H-Pyrazol-1-yl)pyrimidin-2-ylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrazole and pyridine ring, which provides distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C8H8BN3O2 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6,13-14H |
InChI Key |
ASKLLRLVYOPYQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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